

Palomid 529: An Examination of Kinase Crossreactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Palomid 529	
Cat. No.:	B1683854	Get Quote

for Researchers, Scientists, and Drug Development Professionals

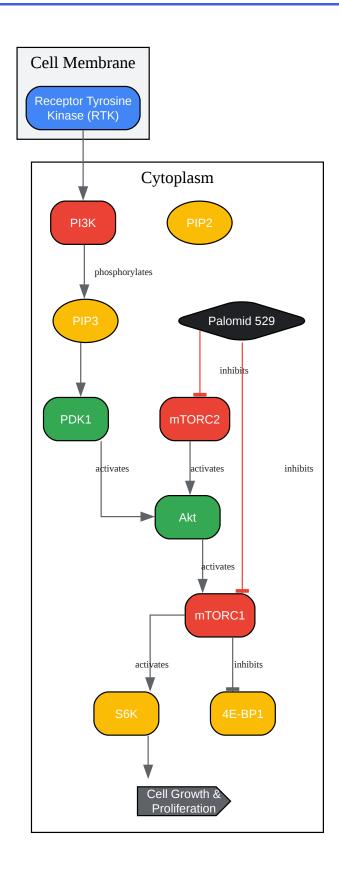
Palomid 529 (P529), also known as RES-529, is a small molecule inhibitor primarily recognized for its dual targeting of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] This activity positions it as a significant tool in cancer research, particularly in tumors with dysregulated PI3K/Akt/mTOR signaling pathways. This guide provides a comparative analysis of **Palomid 529**'s kinase interaction profile, drawing from available experimental data to inform researchers on its selectivity and potential off-target effects.

Primary Targets and Pathway Inhibition

Palomid 529 functions as a dual inhibitor of mTORC1 and mTORC2, which are key protein complexes that regulate cell growth, proliferation, and survival.[1][2][3] Its mechanism of action involves the dissociation of these complexes. By inhibiting both mTORC1 and mTORC2, **Palomid 529** effectively blocks downstream signaling pathways. This includes the inhibition of substrates such as ribosomal protein S6, 4E-BP1, and Akt.[2]

The inhibitory action of **Palomid 529** extends to the broader PI3K/Akt/mTOR pathway.[2][3] This is significant as this pathway is frequently hyperactivated in various cancers. While it demonstrates potent inhibition within this pathway, evidence suggests that **Palomid 529** does not significantly affect the MAPK signaling pathway, indicating a degree of selectivity in its cellular effects.

Quantitative Analysis of Inhibitory Activity


While a comprehensive public kinome scan profiling the interaction of **Palomid 529** against a wide array of kinases is not readily available, existing studies provide valuable data on its inhibitory concentrations in cellular and pathway-specific assays.

Assay Type	Target/Cell Line	IC50/GI50	Reference
Endothelial Cell Proliferation	VEGF-driven	10-20 nM	[1]
Endothelial Cell Proliferation	bFGF-driven	30 nM	[1]
NCI-60 Cancer Cell Lines	Various	2-34 μM (GI50)	

Signaling Pathway Overview

The following diagram illustrates the central role of **Palomid 529** in inhibiting the PI3K/Akt/mTOR signaling pathway.

Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Palomid 529.

Experimental Methodologies

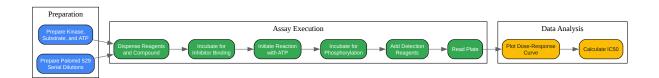
The determination of kinase inhibition is critical for characterizing the selectivity of compounds like **Palomid 529**. A commonly employed method is the biochemical kinase inhibition assay.

General Protocol for a Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

Objective: To quantify the inhibitory effect of **Palomid 529** on the activity of a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (Adenosine triphosphate)
- Palomid 529 (or other test compounds)
- Assay buffer (typically containing a buffering agent, salts, and a reducing agent)
- Detection reagents (e.g., a phosphorylation-specific antibody conjugated to a fluorophore for TR-FRET)
- Microplates (e.g., 384-well)
- Plate reader capable of detecting the assay signal (e.g., TR-FRET)


Procedure:

- Compound Preparation: A serial dilution of Palomid 529 is prepared in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
- Kinase Reaction Mixture: The purified kinase and its specific substrate are mixed in the assay buffer.

- Incubation with Inhibitor: The kinase/substrate mixture is dispensed into the wells of the
 microplate, followed by the addition of the diluted Palomid 529 or control solutions (e.g.,
 DMSO vehicle). The plate is incubated for a defined period to allow for inhibitor binding to the
 kinase.
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to all wells. The plate is then incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.
- Detection: The reaction is stopped, and the detection reagents are added. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would involve adding a europium-labeled antibody that binds to the kinase and an acceptor-labeled antibody that recognizes the phosphorylated substrate.
- Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on a plate reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: The signal intensity is plotted against the concentration of **Palomid 529**. The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

The following diagram outlines a typical workflow for a kinase inhibition assay.

Click to download full resolution via product page

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

Palomid 529 is a potent dual inhibitor of mTORC1 and mTORC2, with significant effects on the PI3K/Akt signaling pathway. While comprehensive data on its cross-reactivity with a broad spectrum of kinases is limited in the public domain, the available information underscores its selectivity for the mTOR pathway over at least the MAPK pathway. The provided cellular inhibition data offers a valuable starting point for researchers. Further kinome-wide profiling studies would be beneficial to fully elucidate the selectivity profile of **Palomid 529** and to identify any potential off-target interactions that may be relevant for its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Palomid 529: An Examination of Kinase Cross-reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683854#cross-reactivity-of-palomid-529-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com